(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral organic compound classified under heterocyclic amines. It features a unique molecular structure comprising a fused benzo[b]furan ring system, characterized by the presence of an ethyl substituent and an amine group. The compound's stereochemistry, indicated by the (3R) configuration, is essential for its biological interactions and pharmacological properties. Its molecular formula is with a molecular weight of approximately 177.24 g/mol.
This compound belongs to the class of benzo[b]furan derivatives, which are known for their diverse biological activities. Heterocyclic amines like (3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine are significant in medicinal chemistry due to their potential therapeutic applications.
The synthesis of (3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several key steps:
Industrial production methods may utilize large-scale synthesis techniques such as continuous flow synthesis to enhance yield and purity. Optimized reaction conditions are crucial for efficient production.
The molecular structure of (3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine features a fused ring system with the following characteristics:
(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions:
The mechanism of action for (3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with biological targets such as enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways, which is critical for its potential therapeutic effects in treating neurological disorders and other conditions.
While specific physical properties such as density and boiling point are not readily available, the compound's solid-state characteristics are influenced by its molecular structure.
Key chemical properties include:
(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific applications:
Modern catalytic asymmetric methods enable direct access to enantiomerically enriched (3R)-6-ethyl-2,3-dihydrobenzo[b]furan-3-ylamine. Pd-catalyzed Heck/Tsuji-Trost reactions using chiral ligands (e.g., TY-Phos) convert o-bromophenols and 1,3-dienes into 2,3-dihydrobenzofuran scaffolds with >95% ee [7]. This method achieves simultaneous C–O bond formation and asymmetric induction. Rh(III)-catalyzed redox-neutral [3+2] annulations between N-phenoxyacetamides and dienes offer complementary regioselectivity, constructing the dihydrobenzofuran core under mild conditions [7]. For installing the 3-amine group, organocatalytic oxa-Michael additions using chiral aminothiourea catalysts convert o-hydroxystyrenes to 3-aminodihydrobenzofurans with 90–96% ee [7].
Table 1: Catalytic Asymmetric Methods for Dihydrobenzofuran Synthesis
Catalyst System | Substrate Class | Key Product Features | ee (%) | Ref |
---|---|---|---|---|
Pd/TY-Phos | o-Bromophenols + 1,3-dienes | 2,3-Disubstituted dihydrobenzofurans | >95 | [7] |
Rh(III) | N-Phenoxyacetamides + 1,3-dienes | 3-Alkyl dihydrobenzofurans | 85–90 | [7] |
Chiral aminothiourea | o-Hydroxystyrenes | 3-Amino-dihydrobenzofurans | 90–96 | [7] |
Racemic resolution remains practical for industrial-scale production of (3R)-6-ethyl-2,3-dihydrobenzo[b]furan-3-ylamine. Diastereomeric salt formation using O,O-dibenzoyl-(2R,3R)-tartaric acid (DBTA) in ethanol/water mixtures achieves >99% de after three recrystallizations [5]. Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) selectively acetylates the (3S)-enantiomer of N-acyl derivatives, leaving the (3R)-amine enantiopure (ee >99%) at 50% conversion [4]. Simulated moving bed chromatography (SMBC) with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases resolves racemic mixtures at >99% ee with throughputs exceeding 1 kg/day [9].
Sustainable synthetic routes minimize environmental impact while accessing 6-ethyl substituted derivatives:
Scale-up of (3R)-6-ethyl-2,3-dihydrobenzo[b]furan-3-ylamine faces three key challenges:
Table 2: Industrial Process Optimization Parameters
Process Step | Challenge | Optimized Solution | Yield Improvement |
---|---|---|---|
Ethyl introduction | Overalkylation | Flow chemistry with immobilized AlCl₃ | 95% monoethylation |
Chiral resolution | Low maximum yield | Enzyme immobilization for 20 recycles | Theoretical yield: 50% → 45% actual |
Final purification | Genotoxin formation | TFA deprotection in MeCN/H₂O | Purity: >99.5%, Chlorides: <10 ppm |
Comparative Compound Data
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: